

The Discovery of Kigamicin C from *Amycolatopsis* sp.: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kigamicin C*

Cat. No.: B1251737

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Abstract

Kigamicin C is a potent antitumor antibiotic discovered from the fermentation broth of the actinomycete *Amycolatopsis* sp. ML630-mF1.^{[1][2]} This novel polycyclic xanthone exhibits a unique "anti-austerity" mechanism, selectively targeting cancer cells under nutrient-deprived conditions, a characteristic trait of the tumor microenvironment. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of **Kigamicin C**, complete with detailed experimental protocols and data presented for scientific reference.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore diverse microbial sources. Actinomycetes, particularly the genus *Amycolatopsis*, are renowned producers of a wide array of bioactive secondary metabolites.^{[3][4]} The discovery of the kigamicins, including **Kigamicin C**, emerged from a unique screening strategy designed to identify compounds that specifically inhibit the survival of cancer cells under nutrient starvation, a phenomenon termed "austerity".^{[1][2][5]} This approach mimics the harsh conditions within a tumor, offering a promising avenue for targeted cancer therapy. **Kigamicin C**, with its complex octacyclic ring system, has demonstrated significant cytotoxicity against various cancer cell lines and antibacterial activity against Gram-positive bacteria.^{[1][2][6]}

Physicochemical Properties of Kigamicin C

Kigamicin C is a yellow, amorphous powder with the molecular formula $C_{41}H_{47}NO_{16}$, corresponding to a molecular weight of 809.8. It is soluble in methanol, ethanol, DMSO, and DMF, but poorly soluble in water and acetone.

Property	Value
Molecular Formula	$C_{41}H_{47}NO_{16}$
Molecular Weight	809.8 g/mol
Appearance	Yellow amorphous powder
Solubility	Soluble in Methanol, Ethanol, DMSO, DMF; Poorly soluble in water, acetone
UV λ_{max} (MeOH) nm (ϵ)	236 (38,000), 278 (34,000), 380 (8,000)
IR (KBr) cm^{-1}	3400, 1720, 1620, 1600, 1450, 1280, 1070

Experimental Protocols

Fermentation of Amycolatopsis sp. ML630-mF1

A seed culture of *Amycolatopsis* sp. ML630-mF1 is prepared by inoculating a loopful of spores into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (e.g., soluble starch 1.0%, glucose 1.0%, yeast extract 0.5%, peptone 0.5%, K_2HPO_4 0.1%, $MgSO_4 \cdot 7H_2O$ 0.05%, pH 7.0). The flask is incubated at 28°C for 2-3 days on a rotary shaker at 200 rpm. For production, 5 mL of the seed culture is transferred to a 2-L Erlenmeyer flask containing 500 mL of production medium (e.g., glycerol 3.0%, soybean meal 2.0%, yeast extract 0.2%, $CaCO_3$ 0.2%, pH 7.0). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.

Isolation and Purification of Kigamicin C

The fermentation broth (10 L) is centrifuged to separate the mycelium and supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The mycelium is extracted three times with acetone, and the acetone extract is concentrated in vacuo to an aqueous solution, which is then extracted three times with ethyl acetate. The combined ethyl acetate extracts are concentrated to dryness to yield a crude extract.

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform-methanol. The fractions containing **Kigamicin C** are identified by thin-layer chromatography (TLC) and bioassay. These fractions are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile-water to yield pure **Kigamicin C**.

Structure Elucidation

The planar structure and relative stereochemistry of **Kigamicin C** were determined by a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC experiments. The absolute configuration was established by X-ray crystallographic analysis of a suitable derivative and chemical degradation studies.[6][7]

Biological Activity Assays

The cytotoxicity of **Kigamicin C** is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then exposed to various concentrations of **Kigamicin C** in both nutrient-rich (e.g., DMEM with 10% FBS) and nutrient-deprived (e.g., glucose-free DMEM with 0.5% dialyzed FBS) media for 48 hours. The cell viability is determined by measuring the absorbance at 570 nm after the addition of MTT solution. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

The minimum inhibitory concentration (MIC) of **Kigamicin C** against various bacteria is determined by the broth microdilution method. A serial dilution of **Kigamicin C** is prepared in a 96-well plate with a suitable broth medium (e.g., Mueller-Hinton broth). Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data

^1H and ^{13}C NMR Spectroscopic Data of Kigamicin C

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **Kigamicin C**, as determined in CD_3OD .

Position	δC (ppm)	δH (ppm, mult., J in Hz)
Aglycone		
2	168.5	6.85 (s)
3	110.2	
4	158.9	
4a	108.1	
5	182.1	
5a	118.9	7.58 (s)
6	145.2	
6a	120.3	
7	150.1	
8	115.8	
9	142.3	2.90 (m), 2.75 (m)
10	118.1	
11	188.0	
11a	109.5	
12	160.2	
12a	105.1	5.20 (dd, 10.0, 4.0)
13	40.1	
14	75.2	
14a	80.1	4.95 (d, 4.0)
15	70.3	4.10 (m)
Sugar Moiety 1 (Amicetose)		
1'	99.8	4.85 (d, 8.0)

2'	35.4	2.10 (m), 1.80 (m)
3'	78.1	3.60 (m)
4'	75.3	3.40 (m)
5'	65.9	3.95 (m)
6'	18.2	1.25 (d, 6.0)
Sugar Moiety 2 (Oleandrose)		
1"	101.2	4.60 (d, 7.5)
2"	38.1	1.95 (m), 1.65 (m)
3"	79.5	3.50 (m)
4"	82.1	3.25 (m)
5"	70.2	3.80 (m)
6"	18.5	1.30 (d, 6.0)
OMe	56.5	3.35 (s)

Biological Activity of Kigamicin C

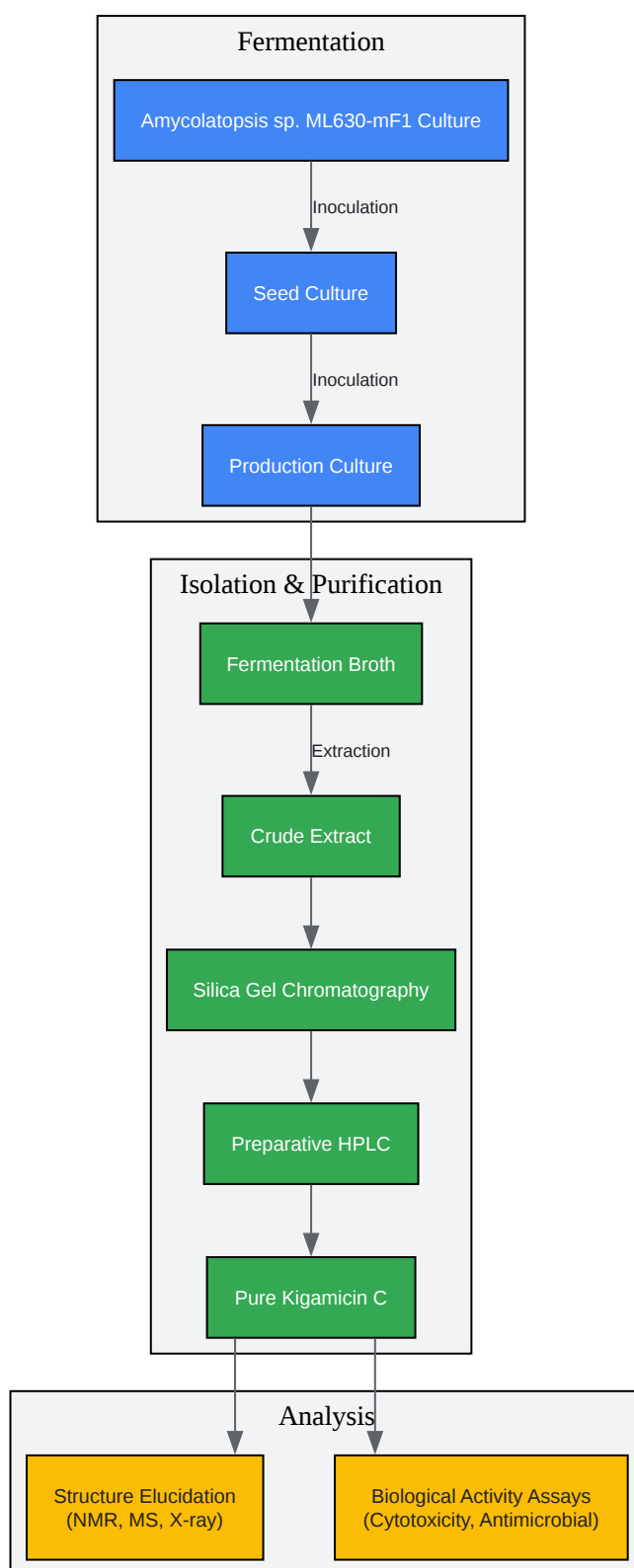
Cell Line	Cancer Type	Nutrient-Rich Medium	Nutrient-Deprived Medium
PANC-1	Pancreatic	>10	0.08
PSN-1	Pancreatic	>10	0.12
Capan-1	Pancreatic	>10	0.15

Bacterial Strain	Gram Stain	MIC (µg/mL)
Staphylococcus aureus FDA 209P	Positive	0.78
Bacillus subtilis PCI 219	Positive	0.39
Micrococcus luteus PCI 1001	Positive	0.20
Escherichia coli NIHJ	Negative	>100
Pseudomonas aeruginosa P-3	Negative	>100

Mechanism of Action: The Anti-Austerity Strategy

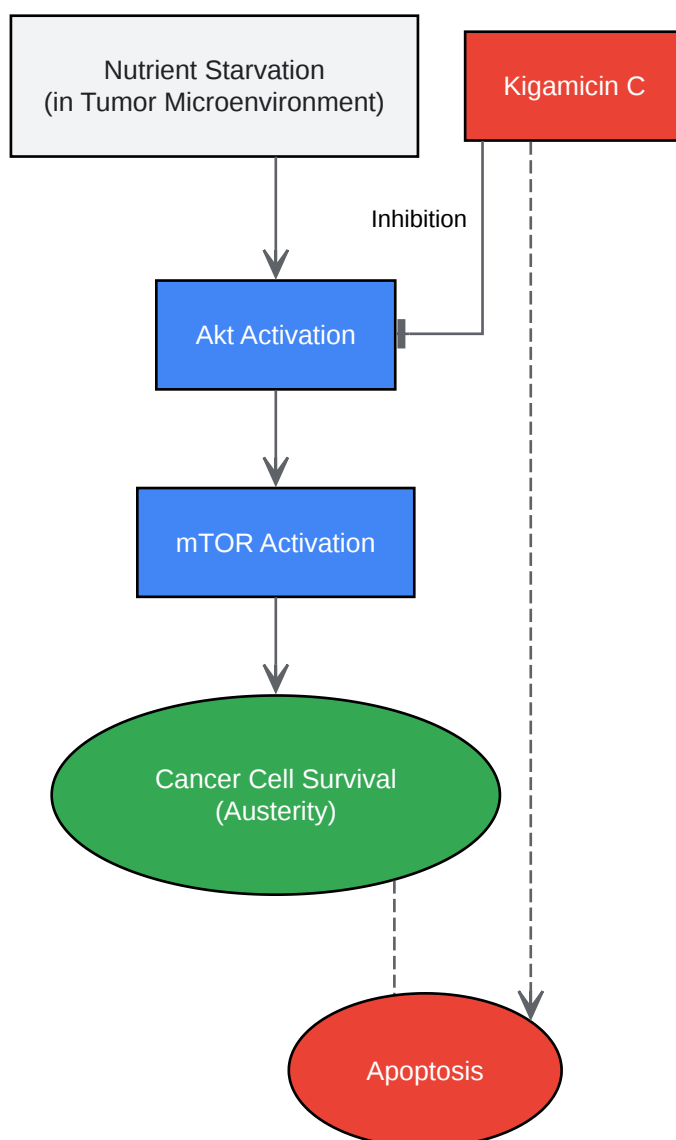
The primary mechanism of action of **Kigamicin C** is its "anti-austerity" effect.^{[5][8]} Cancer cells within solid tumors often exist in a nutrient-deprived microenvironment due to insufficient blood supply. To survive, these cells develop a tolerance to nutrient starvation, a phenomenon known as austerity. Kigamicins selectively exert their cytotoxic effects on these nutrient-starved cancer cells.^{[1][2]} This selectivity is achieved through the inhibition of the Akt/mTOR signaling pathway, which is a crucial survival pathway activated in cancer cells under metabolic stress. By blocking this pathway, **Kigamicin C** effectively abrogates the cancer cells' ability to tolerate nutrient deprivation, leading to cell death.

Visualizations



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Caption: Workflow for the discovery and characterization of **Kigamicin C**.



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Caption: Proposed mechanism of action of **Kigamicin C**.

Conclusion

Kigamicin C represents a promising class of antitumor antibiotics with a novel mechanism of action. Its ability to selectively target cancer cells under nutrient-deprived conditions, a hallmark of the tumor microenvironment, makes it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in the fields of natural product

chemistry, oncology, and drug discovery, facilitating further investigation into this unique and potent molecule.

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- To cite this document: BenchChem. [The Discovery of Kigamicin C from Amycolatopsis sp.: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251737#kigamicin-c-discovery-from-amycolatopsis-sp]

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